molecular formula C10H21IO2 B14647176 1-(1-Butoxy-2-iodoethoxy)butane CAS No. 55928-62-6

1-(1-Butoxy-2-iodoethoxy)butane

Cat. No.: B14647176
CAS No.: 55928-62-6
M. Wt: 300.18 g/mol
InChI Key: NVFRATUPGXDBJN-UHFFFAOYSA-N
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Description

1-(1-Butoxy-2-iodoethoxy)butane is an organic compound with the molecular formula C10H21IO2 It is a derivative of butane, where the hydrogen atoms are substituted with butoxy and iodoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butoxy-2-iodoethoxy)butane typically involves the reaction of 1-iodo-2-butoxyethane with butanol in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Temperature: Room temperature to reflux conditions

The reaction proceeds via nucleophilic substitution, where the butanol attacks the iodoethane derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butoxy-2-iodoethoxy)butane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol

    Substitution: Ammonia (NH3) or thiols in the presence of a base like NaOH

Major Products

    Oxidation: Butoxyacetic acid, butoxyacetaldehyde

    Reduction: 1-(1-Butoxy-2-hydroxyethoxy)butane

    Substitution: 1-(1-Butoxy-2-aminoethoxy)butane, 1-(1-Butoxy-2-thioethoxy)butane

Scientific Research Applications

1-(1-Butoxy-2-iodoethoxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Butoxy-2-iodoethoxy)butane involves its interaction with molecular targets through its functional groups. The butoxy and iodoethoxy groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Butoxyethoxy)butane: Lacks the iodo group, making it less reactive in substitution reactions.

    1-(1-Ethoxy-2-iodoethoxy)ethane: Similar structure but with ethoxy groups instead of butoxy, affecting its physical and chemical properties.

    1-(1-Butoxy-2-chloroethoxy)butane: Contains a chloro group instead of an iodo group, leading to different reactivity and applications.

Uniqueness

1-(1-Butoxy-2-iodoethoxy)butane is unique due to the presence of both butoxy and iodoethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

CAS No.

55928-62-6

Molecular Formula

C10H21IO2

Molecular Weight

300.18 g/mol

IUPAC Name

1-(1-butoxy-2-iodoethoxy)butane

InChI

InChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

NVFRATUPGXDBJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CI)OCCCC

Origin of Product

United States

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